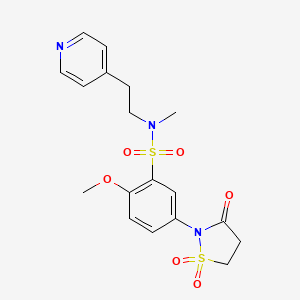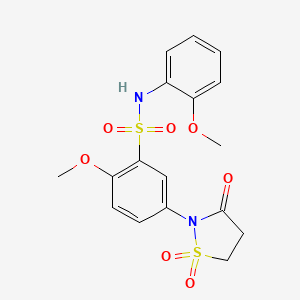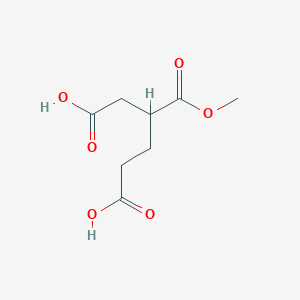
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide
Descripción general
Descripción
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide, also known as DB844, is a compound that has been synthesized for the purpose of treating infections caused by parasites. DB844 is a member of the benzamide family of compounds and has shown promising results in scientific research studies.
Mecanismo De Acción
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide works by inhibiting the activity of an enzyme called farnesyl diphosphate synthase (FPPS), which is essential for the survival of parasites. By inhibiting FPPS, this compound disrupts the production of isoprenoids, which are essential for the growth and replication of parasites. This mechanism of action makes this compound an attractive target for the development of new drugs to treat parasitic infections.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on parasites. The compound has been shown to inhibit the growth and replication of parasites, as well as disrupt their metabolism. This compound has also been shown to induce apoptosis, or programmed cell death, in parasites. These effects make this compound a promising candidate for the development of new drugs to treat parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide in lab experiments is its broad spectrum of activity against a wide range of parasites. This compound has also been shown to have low toxicity in vitro, which makes it a safer option for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for research on 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Finally, there is a need for further studies to determine the safety and efficacy of this compound in vivo, which could lead to the development of new treatments for parasitic infections.
Aplicaciones Científicas De Investigación
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has been extensively studied for its potential use in the treatment of various parasitic infections. The compound has been shown to be effective against a wide range of parasites, including Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. This compound has also been investigated for its potential use in the treatment of other diseases, such as cancer.
Propiedades
IUPAC Name |
2-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S2/c1-27-14-7-6-11(20-16(21)8-9-28(20,23)24)10-15(14)29(25,26)19-13-5-3-2-4-12(13)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGBVDEQQLUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



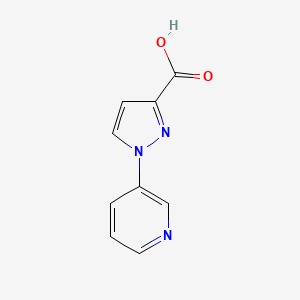
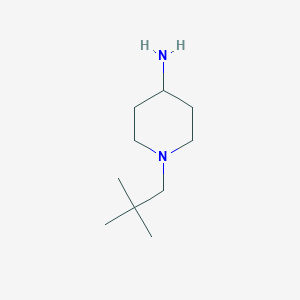

![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)
